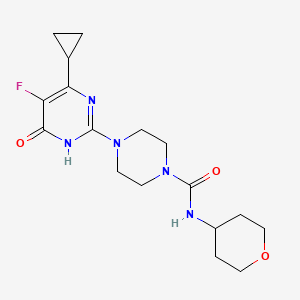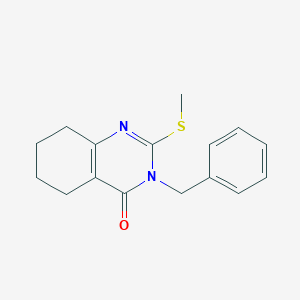![molecular formula C17H18ClN3O2S B6449708 2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one CAS No. 2548998-26-9](/img/structure/B6449708.png)
2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0808257 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically begins with the preparation of the core pyrrolopyrrole structure. This can be achieved via a multi-step process involving the cyclization of appropriate precursors under controlled conditions. Following this, the chlorophenoxy and thiazolyl groups are introduced through selective functional group transformations, such as halogenation and nucleophilic substitution.
Industrial Production Methods: : At an industrial scale, the compound is synthesized in bulk reactors with optimized conditions to ensure high yield and purity. These conditions may include elevated temperatures, controlled pH levels, and the use of catalysts to facilitate reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction using hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy site.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions.
Major Products: : The major products formed from these reactions include altered functional derivatives of the original compound, such as hydroxylated or reduced analogs.
Scientific Research Applications
Chemistry: : Widely studied for its reactivity and potential as a synthetic intermediate in organic synthesis.
Biology: : Explored for its interactions with biological macromolecules and potential therapeutic effects.
Medicine: : Investigated for its potential as a drug candidate, especially in targeting specific biological pathways.
Industry: : Utilized in the development of novel materials and as a chemical probe in research and development.
5. Mechanism of Action: The mechanism by which 2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or other macromolecules. For instance, the compound may bind to a specific enzyme’s active site, inhibiting its function and thus altering a biological pathway.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds may include other thiazole- and chlorophenoxy-substituted pyrrolopyrroles.
Uniqueness: : What sets this compound apart is its specific substitution pattern and the unique spatial configuration of its molecular structure, which imparts distinct chemical and biological properties.
List of Similar Compounds: : Examples include 2-(2-bromophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one and 2-(2-fluorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-1-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-14-3-1-2-4-15(14)23-11-16(22)20-7-12-9-21(10-13(12)8-20)17-19-5-6-24-17/h1-6,12-13H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARUYBDKKXOGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CS3)C(=O)COC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-cyclopropyl-5-fluoro-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449631.png)
![6-cyclopropyl-5-fluoro-2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449639.png)
![6-cyclopropyl-5-fluoro-2-[4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449647.png)
![5-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B6449650.png)
![2-(oxane-2-carbonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6449656.png)

![2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449671.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449676.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449684.png)
![2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449698.png)

![6-cyclopropyl-5-fluoro-2-{4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449727.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449737.png)
![5-fluoro-2-[4-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6449739.png)
